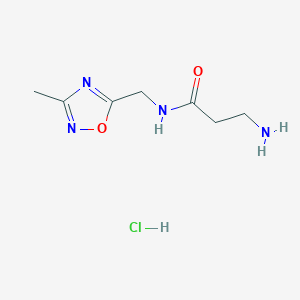

![molecular formula C10H15Cl2NO B1377902 3-Amino-2-[(4-chlorophenyl)methyl]propan-1-ol hydrochloride CAS No. 1375474-55-7](/img/structure/B1377902.png)

3-Amino-2-[(4-chlorophenyl)methyl]propan-1-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

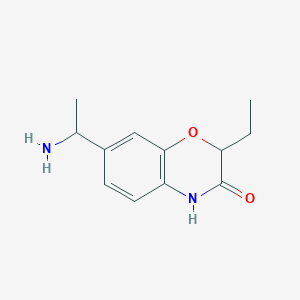

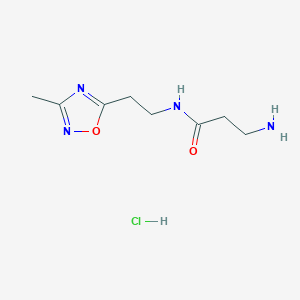

“3-Amino-2-[(4-chlorophenyl)methyl]propan-1-ol hydrochloride” is a chemical compound with the CAS Number: 1375474-55-7 . It has a molecular weight of 236.14 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 3-amino-2-(4-chlorobenzyl)-1-propanol hydrochloride . The InChI code for this compound is 1S/C10H14ClNO.ClH/c11-10-3-1-8(2-4-10)5-9(6-12)7-13;/h1-4,9,13H,5-7,12H2;1H .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 236.14 .Scientific Research Applications

Spectroscopic Characterization and Crystal Structures

A study provided comprehensive chemical characterization for cathinone derivatives closely related to "3-Amino-2-[(4-chlorophenyl)methyl]propan-1-ol hydrochloride." These derivatives underwent thorough analysis using nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy, gas chromatography–mass spectrometry, liquid chromatography–mass spectrometry, and X-ray crystallography. The spectroscopic and crystallographic data were crucial for their identification, highlighting the importance of these techniques in characterizing compounds with similar structural features (Kuś et al., 2016).

Synthesis and Biological Properties

Another study focused on the synthesis of new compounds that include structural elements similar to "this compound." These synthesized compounds exhibited pronounced anticonvulsive and some peripheral n-cholinolytic activities, although they showed no antibacterial activity. This research underlines the potential of such compounds in developing new therapeutic agents (Papoyan et al., 2011).

Antimicrobial and Antiradical Activity

Compounds structurally related to "this compound" were synthesized and evaluated for their antimicrobial and antiradical activities. These studies demonstrate the compound's potential as a precursor in creating biologically active molecules that could serve as antimicrobial agents or antioxidants, further emphasizing the importance of such compounds in medicinal chemistry and pharmacology (Čižmáriková et al., 2020).

Corrosion Inhibition

Research into α-aminophosphonates structurally similar to "this compound" has shown these compounds to significantly inhibit mild steel corrosion in hydrochloric acid solution. This illustrates the compound's potential application in corrosion prevention, highlighting its significance beyond biomedical applications and into industrial applications such as pickling processes in steel manufacturing (Gupta et al., 2017).

Safety and Hazards

Mechanism of Action

Mode of Action

The compound’s structure suggests that it may interact with its targets through hydrogen bonding and hydrophobic interactions, given the presence of the amino and hydroxyl groups and the hydrophobic phenyl ring .

Biochemical Pathways

The compound’s potential role in the synthesis of antidepressant molecules suggests it may influence neurotransmitter pathways , but further studies are needed to confirm this.

Result of Action

Its potential role in the synthesis of antidepressant molecules suggests it may have effects on mood regulation

Biochemical Analysis

Biochemical Properties

3-Amino-2-[(4-chlorophenyl)methyl]propan-1-ol hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes such as oxidoreductases and transferases. The interactions between this compound and these enzymes are primarily mediated through hydrogen bonding and hydrophobic interactions, which can alter the enzyme’s conformation and activity .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and concentration used. In various cell lines, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling cascades . Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific sites on enzymes, either inhibiting or activating their activity. For example, this compound can inhibit the activity of certain oxidoreductases by binding to their active sites, preventing substrate access . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound may have minimal effects on physiological processes, while higher doses can lead to significant changes in cellular and tissue function . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response . At high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of metabolites that can further participate in biochemical reactions . The presence of this compound can also influence the levels of key metabolites, affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as solute carrier proteins, facilitating its accumulation in specific cellular compartments . Additionally, binding proteins can sequester this compound, influencing its localization and distribution within tissues .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, or other organelles, depending on the presence of specific targeting sequences . The activity and function of this compound can be influenced by its subcellular localization, as it may interact with different biomolecules in distinct cellular compartments .

Properties

IUPAC Name |

2-(aminomethyl)-3-(4-chlorophenyl)propan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO.ClH/c11-10-3-1-8(2-4-10)5-9(6-12)7-13;/h1-4,9,13H,5-7,12H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWGBKISMCRHVJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CN)CO)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

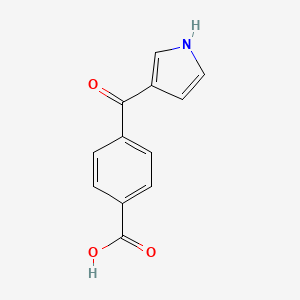

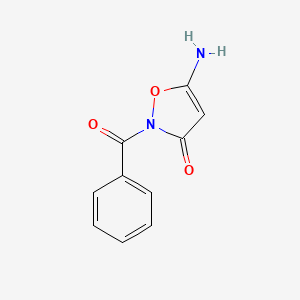

![Octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride](/img/structure/B1377827.png)

![Bicyclo[4.1.0]heptan-7-amine hydrochloride](/img/structure/B1377828.png)

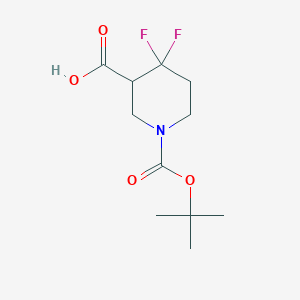

![ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B1377830.png)

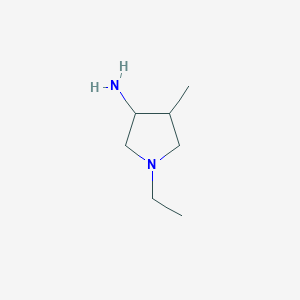

![[2-(Propan-2-yl)oxolan-3-yl]methanamine](/img/structure/B1377835.png)